molecular formula C4H5NO6S B1203968 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 82436-78-0

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B1203968
CAS No.: 82436-78-0
M. Wt: 195.15 g/mol
InChI Key: GVJXGCIPWAVXJP-UHFFFAOYSA-N
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Description

N-Hydroxysulfosuccinimide (sodium salt) is a water-soluble sulfonated analog of N-hydroxysuccinimide. It is commonly used in bioconjugation techniques, particularly for the activation of carboxyl groups to form amine-reactive esters. The compound has the molecular formula C4H4NNaO6S and a molecular weight of 217.13 g/mol .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions as an activator. It is often used to modify the surface of proteins and colloidal particles for reaction, labeling, or immobilization . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds in peptide synthesis. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of surface proteins can alter cell signaling pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an activator in amide synthesis by forming reactive intermediates that facilitate the coupling of carboxyl groups with amines . This process involves enzyme inhibition or activation, depending on the specific biochemical reaction being targeted. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is typically stored at refrigerated temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and enzymes without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic activities . Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical modifications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of amide bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for the efficient synthesis of peptides and other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its effective participation in biochemical reactions and modifications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound are closely linked to its localization, as it needs to be in proximity to its target biomolecules to be effective.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysulfosuccinimide (sodium salt) is synthesized by reacting N-hydroxysuccinimide with a sulfonating agent, typically in the presence of a dehydrating agent such as carbodiimides. The reaction conditions often involve mixing the reactants in an aqueous or methanolic solution and maintaining the reaction at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Hydroxysulfosuccinimide (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysulfosuccinimide (sodium salt) primarily undergoes substitution reactions, particularly with carboxyl groups to form active esters. These esters are highly reactive towards primary amines, facilitating the formation of stable amide bonds .

Common Reagents and Conditions

The most common reagents used in reactions involving N-Hydroxysulfosuccinimide (sodium salt) are carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or methanolic solutions at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving N-Hydroxysulfosuccinimide (sodium salt) are amine-reactive esters, which are used in various bioconjugation applications. These esters can further react with primary amines to form stable amide bonds, commonly used in protein cross-linking and labeling .

Properties

IUPAC Name

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXGCIPWAVXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002684
Record name 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82436-78-0
Record name N-Hydroxysulfosuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-DM1-TPA (6, 2 mg 0.002 mmol) was dissolved in dimethylacetamide (0.25 mL), to which N-hydroxysulfosuccinimide sodium salt (1.0 mg, 0.0046 mmol) and dicyclohexylcarbodiimide (1.0 mg, 0.0048 mmol) were added. After 3 hours, 0.5 mL of diisopropyl alcohol was added and the resulting precipitate was removed by filtration. HPLC analysis (Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8 buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate showed two major peaks, one for unreacted L-DM1-TPA at 22 min and one for L-DM1-TPA sulfosuccinimidyl ester at 19 min. The compound eluting at 19 min was isolated and analyzed by mass spectrometry showing that it had the expected peak consistent with the disodiated molecular ion (M++2Na) of 3a, m/e 1091.4. Further fragmentation of the 1091.4 ion gave predictable daughter ions, m/e 1073.4 (M++2Na—H2O), 874.4 (M++2Na-sodiated N-hydroxysulfosuccinimide).
[Compound]
Name
diisopropyl alcohol
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 2
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 3
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 4
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 5
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

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